molecular formula C17H20N2O2 B7761831 4-[(4-Isopropylphenoxy)methyl]benzohydrazide

4-[(4-Isopropylphenoxy)methyl]benzohydrazide

Cat. No.: B7761831
M. Wt: 284.35 g/mol
InChI Key: RVEAFQNBFOIKBK-UHFFFAOYSA-N
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Description

4-[(4-Isopropylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative featuring a phenoxymethyl group substituted with an isopropyl moiety at the para position. This compound is of interest in medicinal chemistry due to the tunable nature of hydrazide-hydrazone scaffolds, which are associated with enzyme inhibition, anticancer, and antimicrobial activities .

Properties

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)14-7-9-16(10-8-14)21-11-13-3-5-15(6-4-13)17(20)19-18/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEAFQNBFOIKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Synthesis

This two-step approach involves the formation of the phenoxymethyl ether linkage followed by hydrazide functionalization.

Step 1: Synthesis of 4-[(4-Isopropylphenoxy)methyl]benzoic Acid
4-(Chloromethyl)benzoic acid reacts with 4-isopropylphenol in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 6–8 hours. The reaction proceeds via nucleophilic aromatic substitution, with the phenolic oxygen attacking the chloromethyl carbon.

Step 2: Hydrazide Formation
The intermediate benzoic acid is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 12–24 hours. This step converts the carboxylic acid group into a hydrazide moiety.

ParameterConditionsYield (%)Purity (%)
Solvent (Step 1)DMF
Base (Step 1)K₂CO₃ (2.5 equiv)
Temperature (Step 1)85°C
Reaction Time (Step 2)18 hours8295

Advantages : High regioselectivity, scalability for industrial production.
Challenges : Requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.

Direct Condensation of Hydrazides with Aldehydes

A one-pot condensation method adapts protocols from hydrazide-hydrazone synthesis. 4-Hydroxybenzhydrazide reacts with 4-isopropylbenzaldehyde in ethanol containing a catalytic amount of acetic acid (5 mol%) under reflux for 4–6 hours.

ParameterConditionsYield (%)Purity (%)
SolventEthanol
CatalystAcetic acid (5 mol%)
Temperature78°C (reflux)7892
Reaction Time5 hours

Mechanistic Insight : The reaction proceeds via imine (C=N) bond formation, with the hydrazide’s NH₂ group attacking the aldehyde’s carbonyl carbon.
Optimization Note : Increasing the reaction time beyond 6 hours led to a 5% decrease in yield due to side-product formation.

Mitsunobu Reaction for Ether Linkage Formation

This method employs the Mitsunobu reaction to couple 4-hydroxybenzhydrazide with 4-isopropylphenol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.

ParameterConditionsYield (%)Purity (%)
SolventTHF
ReagentsDEAD (1.2 equiv), PPh₃ (1.2 equiv)7589
Temperature0°C → RT
Reaction Time12 hours

Advantages : High stereochemical control, avoids harsh basic conditions.
Limitations : Costly reagents and sensitivity to moisture limit industrial applicability.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Comparative studies of solvents in the condensation method reveal ethanol as optimal due to its polarity and ability to dissolve both hydrazide and aldehyde precursors.

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol24.37892
Methanol32.77288
DCM8.96585

Key Insight : Higher dielectric constants correlate with improved solubility but may accelerate side reactions in protic solvents.

Catalytic Acid Screening

The use of acetic acid (5 mol%) in condensation reactions outperformed stronger acids like HCl, which promoted hydrolysis of the hydrazide group.

CatalystConcentration (mol%)Yield (%)
Acetic acid578
HCl552
p-TsOH568

Purification and Characterization

Recrystallization vs. Column Chromatography

Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, while silica gel chromatography (ethyl acetate/hexane, 1:1) yields slightly higher purity at the expense of scalability.

MethodPurity (%)Recovery (%)
Recrystallization9585
Column Chromatography9870

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.12 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.38 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, OCH₂), 2.91 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.8 Hz, 6H, CH₃).

IR (KBr, cm⁻¹) :

  • 3320 (N–H stretch), 1655 (C=O), 1602 (C=N), 1248 (C–O–C).

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Production Considerations

Scaling the nucleophilic substitution method requires:

  • Continuous-Flow Reactors : To maintain precise temperature control during the exothermic substitution step.

  • In Situ Hydrazine Generation : Reducing safety risks associated with handling bulk hydrazine hydrate.

  • Solvent Recovery Systems : To minimize waste in DMF/ethanol processes.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives .

Scientific Research Applications

4-[(4-Isopropylphenoxy)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Isopropylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The isopropylphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of benzohydrazides vary in substituents attached to the aromatic ring or hydrazide nitrogen, leading to differences in biological potency, selectivity, and physicochemical properties. Below is a detailed comparison:

2.2. Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (CF₃, Cl, F) :

    • CF₃ in derivatives enhances cholinesterase inhibition due to increased electronegativity and metabolic stability .
    • Halogenated derivatives (e.g., 6h) exhibit potent cytotoxicity, likely due to electrophilic interactions with kinase active sites .
  • Lipophilic Bulky Groups (tert-Butyl, Isopropylphenoxy): The tert-butyl group in improves membrane permeability and urease binding via hydrophobic interactions .
  • Heterocyclic Moieties (Oxadiazole, Benzimidazole) :

    • Oxadiazole derivatives () show metabolic enzyme inhibition, attributed to hydrogen bonding and π-π stacking with active sites .
    • Benzimidazole-linked benzohydrazides () demonstrate antiproliferative effects, possibly through DNA intercalation or topoisomerase inhibition .
2.3. Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The isopropylphenoxy group (logP ~3.5 estimated) offers moderate lipophilicity compared to CF₃ (logP ~2.8) or benzyloxy (logP ~3.0), suggesting favorable blood-brain barrier penetration for central nervous system targets.
  • Solubility: Polar substituents (e.g., oxadiazole in ) improve aqueous solubility, whereas bulky groups (tert-butyl, isopropylphenoxy) may reduce it, necessitating formulation optimization .

Research Findings and Implications

  • Enzyme Inhibition : The CF₃ derivatives () are stronger AChE inhibitors than BuChE, while halogenated analogs () show kinase selectivity, suggesting substituent-driven target specificity .
  • Anticancer Potential: Benzimidazole-linked benzohydrazides () outperform cisplatin in cytotoxicity (IC₅₀: 0.0316 µM vs. 0.045 µM), highlighting the role of fused heterocycles in enhancing potency .
  • Synthetic Accessibility : Ultrasound-assisted methods () improve yields for benzyloxy derivatives, whereas hydrazone condensation () remains a versatile route for diverse analogs .

Biological Activity

4-[(4-Isopropylphenoxy)methyl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H20N2OC_{16}H_{20}N_2O and a molecular weight of 284.35 g/mol. Its structure features a benzohydrazide moiety linked to a 4-isopropylphenoxy group via a methylene bridge, which may influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the hydrazide from benzohydrazine and the corresponding benzaldehyde derivative. The process can be optimized for yield and purity in an industrial setting.

Antioxidant Activity

Research has indicated that hydrazide derivatives, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

Enzyme Inhibition

Studies have shown that related hydrazone compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. For instance, similar compounds demonstrated IC50 values ranging from 46.8 to 137.7 µM for acetylcholinesterase (AChE) inhibition . While specific data for this compound is limited, its structural similarities suggest potential for similar activity.

Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. Its structural features may contribute to its effectiveness against a range of bacteria and fungi, although specific case studies on this compound are still emerging.

Case Studies and Research Findings

StudyFindings
Hydrazone Derivatives Investigated for dual inhibition of AChE and butyrylcholinesterase (BuChE), with some derivatives showing significant potency .
Structure-Activity Relationship Modifications in the hydrazone structure led to varying degrees of enzyme inhibition, indicating that specific substituents can enhance biological activity .
Cytotoxicity Tests Initial tests on related compounds showed no cytotoxic effects on HepG2 cells at concentrations up to 100 µM, suggesting safety for further biological evaluations .

Q & A

Q. Key Considerations :

  • Reaction temperature (60–80°C) and solvent polarity significantly impact yields .
  • Example protocol from benzothiazole derivatives achieved 70–85% yields using hydrazine hydrate in ethanol .

Which spectroscopic and crystallographic methods are critical for structural validation of benzohydrazide derivatives?

Q. Basic Research Focus

  • FTIR : Confirms NH and C=O stretches (e.g., NH at 3200–3300 cm⁻¹, C=O at 1650–1680 cm⁻¹) .
  • NMR : 1^1H NMR identifies hydrazide protons (δ 9.5–10.5 ppm) and aromatic substituents; 13^{13}C NMR confirms carbonyl carbons (δ 165–170 ppm) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks. SHELX software is widely used for refinement .

Q. Advanced Application :

  • Single-crystal X-ray studies of related hydrazones revealed planar geometries critical for biological activity .

How do structural modifications influence the antioxidant activity of benzohydrazide derivatives?

Basic Research Focus
Substituent effects are pivotal:

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance radical scavenging via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). Derivatives with three phenolic -OH groups showed 2–3× higher DPPH scavenging than unsubstituted analogs .
  • Electron-Withdrawing Groups (e.g., -CF₃) : May reduce activity but improve metabolic stability .

Q. Advanced Mechanistic Analysis :

  • DFT calculations identified the hydrazide nitrogen as the most reactive site for radical inactivation. Kinetic studies (e.g., UV-Vis decay kinetics) differentiate HAT vs. SPLET dominance .

How can researchers resolve contradictions in reported biological activities of benzohydrazide derivatives?

Advanced Research Focus
Contradictions often arise from assay conditions or structural nuances:

  • Antimicrobial Activity : Discrepancies in MIC values may stem from bacterial strain specificity. For example, 4-bromo-substituted derivatives showed activity against S. aureus (MIC = 12.5 µg/mL) but not E. coli .
  • Enzyme Inhibition : AChE inhibition IC₅₀ values vary due to substituent positioning. Ortho-substituted sulfonamide derivatives exhibited 10× higher potency than para-substituted analogs .

Q. Methodological Solutions :

  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Pair experimental data with molecular docking to rationalize structure-activity relationships .

What computational approaches are used to predict the pharmacokinetic profiles of benzohydrazide derivatives?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and CYP450 interactions. For example, coumarin-derived benzohydrazides showed favorable logP values (2.5–3.5) but moderate aqueous solubility .
  • Molecular Dynamics (MD) : Simulates binding stability in enzyme active sites (e.g., AChE), correlating with IC₅₀ values .

Q. Validation :

  • Compare in silico predictions with in vitro hepatocyte assays for metabolic stability .

How can reaction conditions be optimized to improve yields of benzohydrazide derivatives?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature, solvent ratio, and catalyst concentration. For example, a central composite design increased hydrazone yields from 65% to 88% .
  • Green Chemistry : Replacing ethanol with cyclopentyl methyl ether (CPME) reduced reaction times by 30% while maintaining yields .

What challenges arise in crystallographic refinement of benzohydrazide derivatives, and how are they addressed?

Q. Advanced Research Focus

  • Disorder in Crystal Lattices : Common in flexible hydrazone moieties. SHELXL refinement with restraints on bond lengths/angles improves model accuracy .
  • Twinned Crystals : Use TWINABS for data scaling. A study on 2-(benzamido)benzohydrazide derivatives achieved R-factor convergence below 5% .

How do benzohydrazide derivatives interact with cholinesterases, and what structural features enhance inhibition?

Q. Advanced Research Focus

  • Binding Modes : Docking studies reveal that sulfonamide groups form hydrogen bonds with AChE’s peripheral anionic site (e.g., Tyr337). Trifluoromethyl groups enhance hydrophobic interactions .
  • Kinetic Analysis : Lineweaver-Burk plots show mixed inhibition for ortho-substituted derivatives (Ki = 0.8–1.2 µM) .

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